Cas no 1806759-10-3 (4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)

4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde
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- インチ: 1S/C8H5F3N2O4/c1-4-2-6(17-8(9,10)11)12-5(3-14)7(4)13(15)16/h2-3H,1H3
- InChIKey: RNCWRXKNCMOBCE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(C)=C(C(C=O)=N1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 304
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082806-1g |
4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1806759-10-3 | 97% | 1g |
$1,564.50 | 2022-03-31 |
4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献
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-
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-
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-
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-
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4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehydeに関する追加情報
Comprehensive Guide to 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806759-10-3)
4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806759-10-3) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including a nitro group, trifluoromethoxy group, and an aldehyde moiety, making it a versatile intermediate in organic synthesis. Researchers and manufacturers are increasingly interested in this compound due to its potential in developing novel bioactive molecules.
The molecular structure of 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde contributes to its reactivity and utility in various chemical transformations. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for improving the bioavailability of drug candidates. Additionally, the nitro group offers opportunities for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution reactions. These properties make it a valuable building block in medicinal chemistry.
In recent years, the demand for pyridine-based intermediates like 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde has surged, driven by the growing need for innovative therapeutics and crop protection agents. The compound's role in the synthesis of heterocyclic compounds aligns with current trends in drug discovery, where researchers focus on targeting specific enzymes or receptors. Its application extends to the development of small-molecule inhibitors and agrochemical active ingredients, addressing global challenges such as antimicrobial resistance and sustainable agriculture.
From a synthetic perspective, 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde can be prepared through multi-step organic reactions, including nitration, formylation, and etherification. The choice of reagents and reaction conditions is critical to achieving high yields and purity. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to characterize the compound and ensure its quality. These methodologies are essential for meeting the stringent requirements of pharmaceutical and agrochemical industries.
The stability and storage conditions of 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde are also important considerations. Proper handling and storage under inert atmospheres can prevent degradation and maintain the compound's integrity. Researchers often seek information on the compound's solubility, melting point, and compatibility with common solvents, which are critical for experimental planning. Addressing these queries enhances the compound's accessibility and usability in various research settings.
Market trends indicate a rising interest in fluorinated pyridine derivatives, with 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde being no exception. Fluorine-containing compounds are prized for their ability to modulate the physicochemical properties of molecules, such as metabolic stability and membrane permeability. This aligns with the pharmaceutical industry's focus on developing drugs with improved efficacy and safety profiles. Similarly, in agrochemistry, fluorinated compounds are explored for their potential to enhance pest control and reduce environmental impact.
In conclusion, 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806759-10-3) is a promising chemical intermediate with broad applications in drug discovery and agrochemical development. Its unique structural features and reactivity make it a valuable tool for researchers aiming to design innovative solutions for healthcare and agriculture. As the demand for specialized pyridine derivatives grows, this compound is poised to play a pivotal role in advancing scientific and industrial progress.
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